ETHYL 4-(2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDO)BENZOATE
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Overview
Description
ETHYL 4-(2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDO)BENZOATE is a complex organic compound that features a morpholine ring, a thiadiazole ring, and an ethyl benzoate moiety
Preparation Methods
The synthesis of ETHYL 4-(2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDO)BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under specific conditions to form the 1,2,5-thiadiazole ring.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.
Formation of the Benzoate Ester: The final step involves esterification to form the ethyl benzoate moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
ETHYL 4-(2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine and thiadiazole rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 4-(2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDO)BENZOATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Materials Science: It is explored for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The morpholine and thiadiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds include:
ETHYL 4-(MORPHOLIN-4-YL)BENZOATE: This compound lacks the thiadiazole ring and has different chemical properties and applications.
ETHYL 4-[(4-MORPHOLINYLACETYL)AMINO]BENZOATE: This compound has a similar structure but with different functional groups, leading to variations in its reactivity and applications.
ETHYL 4-(2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDO)BENZOATE is unique due to the presence of both the morpholine and thiadiazole rings, which confer specific chemical and biological properties that are not observed in the similar compounds mentioned above.
Properties
IUPAC Name |
ethyl 4-[[2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-2-25-17(23)12-3-5-13(6-4-12)18-14(22)11-26-16-15(19-27-20-16)21-7-9-24-10-8-21/h3-6H,2,7-11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPJNUMLYAEROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=NSN=C2N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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